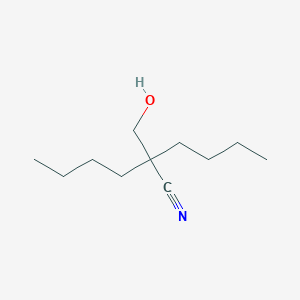![molecular formula C23H21NO4 B2434413 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid CAS No. 2155855-23-3](/img/structure/B2434413.png)
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a chemical compound with the CAS Number: 2155855-23-3 . It has a molecular weight of 375.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methylbenzamido)-3-(3-phenoxyphenyl)propanoic acid . The InChI code is 1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound has a molecular weight of 375.42 .Wissenschaftliche Forschungsanwendungen
Applications in Material Science and Polymer Chemistry
- Enhancement of Reactivity in Material Synthesis : Phloretic acid (PA), a phenolic compound structurally similar to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, was investigated for its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, a critical component in materials science. The study highlighted PA's role in providing phenolic functionalities and its application in synthesizing benzoxazine end-capped molecules, offering a sustainable alternative to conventional methods. This innovation paves the way for a multitude of applications in material science, given the extensive use of hydroxyl-bearing compounds (Acerina Trejo-Machin et al., 2017).
Biochemical Applications
Anti-inflammatory Activities : A study identified new phenolic compounds with structural similarities to this compound, demonstrating modest anti-inflammatory activities. These compounds were isolated from the tender leaves of Eucommia ulmoides Oliv. and tested for their inhibitory effect on LPS-induced NO production in macrophage RAW264.7 cells. This research not only enriches the chemical information regarding the leaves of Eucommia ulmoides Oliv. but also offers a reference for further exploration of the compound's anti-inflammatory effects (Xiaolei Ren et al., 2021).
Antimicrobial Activity : A study on N-Substituted-β-amino Acid Derivatives, containing moieties related to this compound, revealed significant antimicrobial activity. The derivatives showed promising results against various microbial strains, including Staphylococcus aureus and Mycobacterium luteum, indicating the potential of these compounds in antimicrobial applications (Kristina Mickevičienė et al., 2015).
Chemical Synthesis and Analysis
- Enantioseparation in Chemical Analysis : The enantioseparation of 2-(methylphenyl)propanoic acids, closely related to the compound , was successfully achieved using countercurrent chromatography. The study underscores the importance of the position of methyl groups on the benzene ring in enantiorecognition, highlighting the intricate chemical behaviors and the potential for precise separation and analysis in complex chemical mixtures (Yang Jin et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLSFMTPSZEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B2434331.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)
![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)
![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)
![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)
